molecular formula C14H18ClNO2 B8320208 tert-Butyl 3-(chloromethyl)indoline-1-carboxylate

tert-Butyl 3-(chloromethyl)indoline-1-carboxylate

Cat. No.: B8320208
M. Wt: 267.75 g/mol
InChI Key: MIQPPUKPQDMJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(chloromethyl)indoline-1-carboxylate is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

tert-butyl 3-(chloromethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9H2,1-3H3

InChI Key

MIQPPUKPQDMJQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.3 (110 mg, 0.318 mmol) and AIBN (21 mg, 0.127 mmol) in dry toluene (10 ml) was degassed for 15 mins with N2 and then heated to 90° C. Bu3SnH (84 μl, 0.318 mmol) was added to the mixture in four portions over an hour and the resulting mixture was stirred at 90° C. for a further 2 h. The mixture was then concentrated and purified by flash chromatography (SiO2, 0–10% EtOAc in hexane) to afford 3.4 (50 mg, 59%) as a colourless oil.FAB MS: (NBA/NaI) 267, (M+H+, expected 267) 292 (M+Na+, expected 292).
Name
3.3
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
21 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
84 μL
Type
reactant
Reaction Step Two
Name
Yield
59%

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